

Technical Guide: (S)-2-Methylmorpholine Hydrochloride (CAS 163269-30-5)

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2-Methylmorpholine hydrochloride

CAS No.: 59229-57-1

Cat. No.: B1592565

[Get Quote](#)

The Chiral Morpholine Scaffold in Drug Discovery

Executive Summary

(S)-2-Methylmorpholine hydrochloride is a high-value chiral building block used extensively in modern medicinal chemistry. While the morpholine ring itself is a "privileged structure" known for improving drug solubility and metabolic stability, the introduction of the C2-methyl group adds a critical layer of stereochemical complexity. This guide details the physiochemical logic, synthetic pathways, and handling protocols required to utilize this reagent effectively in lead optimization.

Part 1: Chemical Identity & Physiochemical Profile[1]

The hydrochloride salt (CAS 163269-30-5) is the preferred storage form due to the volatility and oxidative instability of the free base.

Datasheet Snapshot

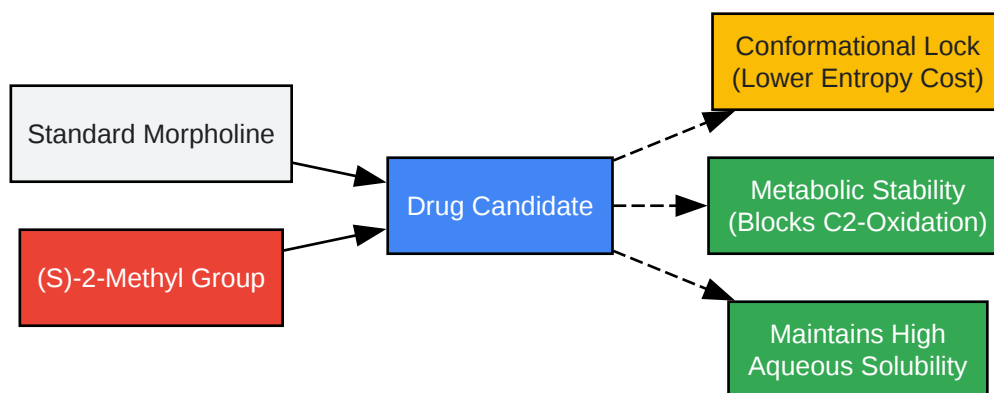
Property	Specification
Chemical Name	(2S)-2-Methylmorpholine hydrochloride
CAS Number	163269-30-5 (Salt); 74572-13-7 (Free Base)
Molecular Formula	C ₅ H ₁₁ NO[1][2][3][4][5] · HCl
Molecular Weight	137.61 g/mol
Appearance	White to off-white crystalline solid
Chirality	(S)-Enantiomer (derived from L-Alanine pool)
Solubility	High in Water, Methanol, DMSO; Low in Et ₂ O, Hexanes
Hygroscopicity	High (Deliquescent)

The "Methyl Effect": Why C2-Substitution Matters

In drug design, replacing a standard morpholine with (S)-2-methylmorpholine serves three specific mechanistic functions:

- **Conformational Locking:** The methyl group prefers the equatorial position to minimize 1,3-diaxial interactions, locking the morpholine ring into a specific chair conformation. This reduces the entropic penalty upon binding to a protein target.
- **Metabolic Blocking:** The C2 position of morpholine is a "soft spot" for metabolic oxidation (CYP450-mediated). Methyl substitution sterically hinders this site, prolonging half-life ().
- **Chiral Discrimination:** The (S)-methyl group can exploit specific hydrophobic pockets in the target receptor that the achiral parent morpholine cannot access.

Logic Diagram: The Pharmacophore Strategy



[Click to download full resolution via product page](#)

Figure 1: Mechanistic advantages of incorporating the (S)-2-methylmorpholine moiety into drug scaffolds.

Part 2: Synthesis & Manufacturing Routes[1]

The synthesis of (S)-2-methylmorpholine typically relies on the "Chiral Pool" approach, utilizing L-Alanine or L-Alaninol as the starting material to guarantee high enantiomeric excess (ee%).

The L-Alaninol Cyclization Route (Standard Lab Protocol)

This route is preferred for its reliability and preservation of chirality.

Reaction Scheme:

- Acylation: L-Alaninol reacts with Chloroacetyl chloride.
- Cyclization: Base-induced intramolecular substitution forms the lactam (morpholin-3-one).
- Reduction: The lactam is reduced (e.g., with LAH or BH_3) to the amine.
- Salt Formation: Treatment with HCl gas/dioxane precipitates the stable salt.

Detailed Experimental Protocol

Note: This protocol describes the conversion to the free base and subsequent salt formation.

Step 1: Acylation

- Charge a flask with L-Alaninol (1.0 eq) and DCM (10 vol). Cool to 0°C.
- Add Triethylamine (1.2 eq) followed by dropwise addition of Chloroacetyl chloride (1.1 eq).
- Stir at 0°C for 2h, then warm to RT.
- Quench with water, separate organic layer, dry over Na₂SO₄, and concentrate to yield the chloro-amide intermediate.

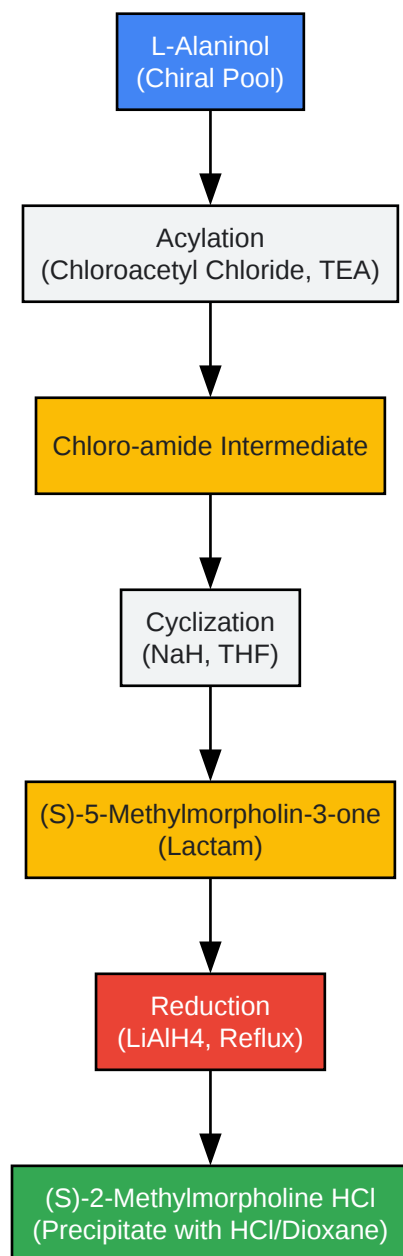
Step 2: Cyclization (Lactam Formation)

- Dissolve the intermediate in THF.
- Slowly add NaH (60% dispersion, 1.5 eq) at 0°C (Hydrogen gas evolution!).
- Stir at RT for 4–6h until TLC shows consumption of starting material.
- Workup: Quench with sat. NH₄Cl, extract with EtOAc.

Step 3: Reduction & Salt Formation

- Dissolve the cyclic lactam in anhydrous THF.
- Add LiAlH₄ (2.0 eq) carefully at 0°C. Reflux for 12h.
- Fieser Quench: Cool to 0°C. Add water (x mL), 15% NaOH (x mL), then water (3x mL).
- Filter the granular precipitate. The filtrate contains (S)-2-methylmorpholine (free base).
- Salt Precipitation: Add 4M HCl in Dioxane (1.5 eq) to the filtrate. The white solid (CAS 163269-30-5) precipitates immediately. Filter and dry under vacuum.

Synthesis Workflow Diagram



[Click to download full resolution via product page](#)

Figure 2: Step-by-step synthetic pathway from L-Alaninol to the target hydrochloride salt.

Part 3: Handling, Stability & Quality Control

Handling the Hydrochloride Salt

The HCl salt is significantly more stable than the free base but requires specific handling:

- Hygroscopicity: It is deliquescent. Weighing must be done quickly, or in a glovebox for precision work.
- Storage: Store at 2–8°C under Argon or Nitrogen.
- Free-Basing (In-Situ): For nucleophilic substitution reactions (e.g., S_NAr), do not use the salt directly.
 - Protocol: Suspend the HCl salt in the reaction solvent (e.g., DMF, CH₃CN). Add 2.0–3.0 equivalents of DIPEA or K₂CO₃. Stir for 15 mins before adding the electrophile.

Quality Control: Determining Enantiomeric Purity

Standard NMR cannot distinguish enantiomers. You must use Chiral HPLC or derivatization.

Method A: Chiral HPLC (Direct)[\[6\]](#)[\[7\]](#)

- Column: Chiralpak IG-3 or IC (Polysaccharide-based).
- Mobile Phase: Hexane : EtOH : Diethylamine (90:10:0.1).
- Detection: UV 210 nm (Low absorption, high concentration required) or Refractive Index (RI).
- Target: ee% > 98%.

Method B: Mosher's Amide Derivatization (NMR)

- React a small sample of the free base with (R)-(-)-MTPA-Cl.
- Analyze ¹H NMR or ¹⁹F NMR.
- The diastereomeric methyl doublets will appear at distinct chemical shifts, allowing integration to calculate ee%.

Part 4: Applications in Drug Discovery

Kinase Inhibitors (PI3K/mTOR)

Morpholines are classic hinge-binders in kinase inhibitors. The (S)-methyl variant is often employed to fine-tune selectivity between lipid kinases (PI3K) and protein kinases.

- Mechanism:[6][8] The oxygen atom of the morpholine accepts a hydrogen bond from the kinase hinge region. The (S)-methyl group projects into a hydrophobic sub-pocket (e.g., near the gatekeeper residue), improving selectivity over the achiral analog.

Receptor Antagonists (NK1, GPCRs)

In Neurokinin-1 (NK1) antagonists, the morpholine ring serves as a core scaffold. The chirality dictates the puckering of the ring, which aligns the pendant groups (benzyl/phenyl) into the correct pharmacophore orientation for receptor binding.

References

- Chiral Pool Synthesis: Ager, D. J., et al. "The Synthesis of Chiral Morpholines." Chemical Reviews, 1996.
- Medicinal Chemistry Utility: Kourounakis, A. P., et al. "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity." [9] Medicinal Research Reviews, 2020.[9]
- Safety & Handling: Sigma-Aldrich Safety Data Sheet (SDS) for (S)-2-Methylmorpholine.
- Metabolic Stability: Di, L., & Kerns, E. Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier, 2016. (Context on metabolic blocking of cyclic amines).
- Analytical Methods: "Strategies for Chiral HPLC Method Development." Sigma-Aldrich Technical Guides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. \(S\)-2-Methyl-morpholine | 74572-13-7 \[chemicalbook.com\]](#)
- [2. \(2S\)-2-Methylmorpholine Hydrochloride \(1:1\) | CAS 22047-25-2 | Specification, Safety, Suppliers & Price China \[chemheterocycles.com\]](#)
- [3. \(2R\)-2-Methylmorpholine hydrochloride | C5H12ClNO | CID 42609645 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [4. philips.com \[philips.com\]](#)
- [5. sigmaaldrich.com \[sigmaaldrich.com\]](#)
- [6. chromatographyonline.com \[chromatographyonline.com\]](#)
- [7. rjptonline.org \[rjptonline.org\]](#)
- [8. pim-resources.coleparmer.com \[pim-resources.coleparmer.com\]](#)
- [9. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [To cite this document: BenchChem. \[Technical Guide: \(S\)-2-Methylmorpholine Hydrochloride \(CAS 163269-30-5\)\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b1592565/docs#technical-guide-s-2-methylmorpholine-hydrochloride-cas-163269-30-5\]](#)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)